Cholecystokinin-33: A Comprehensive Technical Guide to its Core Functions
Cholecystokinin-33: A Comprehensive Technical Guide to its Core Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin-33 (CCK-33), a 33-amino acid peptide hormone, is a crucial regulator of physiological processes in both the gastrointestinal (GI) system and the central nervous system (CNS).[1][2] Synthesized and secreted by enteroendocrine I-cells in the duodenum and jejunum in response to dietary fats and proteins, CCK-33 orchestrates a series of events essential for digestion and nutrient absorption.[3] Beyond its classical role as a gut hormone, CCK-33 also functions as a prominent neuropeptide, influencing satiety, anxiety, and memory. This technical guide provides an in-depth exploration of the core functions of CCK-33, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows to support advanced research and drug development endeavors.
Core Functions and Quantitative Data
The physiological effects of CCK-33 are mediated through its interaction with two G protein-coupled receptors: the cholecystokinin-1 receptor (CCK1R) and the cholecystokinin-2 receptor (CCK2R). The differential expression of these receptors throughout the body dictates the diverse actions of CCK-33.
Gastrointestinal Functions
CCK-33 is a primary regulator of digestive processes, ensuring the efficient breakdown and absorption of nutrients.
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Gallbladder Contraction: CCK-33 potently stimulates the contraction of the gallbladder, leading to the release of bile into the small intestine. Bile is essential for the emulsification and digestion of fats.[1][4]
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Pancreatic Enzyme Secretion: It triggers the secretion of a broad spectrum of digestive enzymes from the pancreatic acinar cells, including amylase, lipase, and proteases, which are vital for the breakdown of carbohydrates, fats, and proteins.[2][5]
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Inhibition of Gastric Emptying: CCK-33 slows the rate at which food exits the stomach, allowing for more thorough digestion in the small intestine.
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Smooth Muscle Contraction: CCK-33 influences the motility of the gastrointestinal tract by inducing the contraction of smooth muscle cells.[6]
Table 1: Quantitative Data on the Gastrointestinal Effects of CCK-33
| Parameter | Species/Model | CCK-33 Dose/Concentration | Observed Effect | Reference(s) |
| Gallbladder Ejection Fraction | Human | 0.40 IDU/kg (3.07 ng/kg) over 20 min | 74.2% ± 17.1% | [7][8] |
| Human | Plasma level of 411.1 ± 79.9 pg/ml | Maximum reduction of gallbladder volume to one-third of original | [1] | |
| Pancreatic Protein Output | Pig | 13 pmol/kg (local injection) | Increase from 0.3 ± 0.3 to 2.1 ± 2.1 mg/kg/h | [2] |
| Pig | 130 pmol/kg (peripheral injection) | Significant stimulation of pancreatic secretion | [5] | |
| Pancreatic Trypsin Output | Pig | 13 pmol/kg (local injection) | Increase from 0.25 ± 0.2 to 1.5 ± 1.5 U/kg/h | [2] |
| Antral Smooth Muscle Contraction | Canine | Dose-dependent | Increased force and frequency of spontaneous contractions | [6] |
Central Nervous System Functions
As the most abundant neuropeptide in the brain, CCK-33 plays a significant role in neurotransmission and modulates various behaviors.
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Satiety Signaling: CCK-33 is a key short-term satiety signal, reducing food intake by acting on CCK1R on vagal afferent neurons, which in turn signal to the brainstem to induce feelings of fullness.[9][10]
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Anxiety and Panic Disorders: Central administration of CCK peptides has been shown to induce anxiety-like behaviors in animal models, suggesting a role for CCK in the pathophysiology of anxiety and panic disorders.
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Memory and Learning: CCK and its receptors are implicated in cognitive processes, with studies suggesting a modulatory role in learning and memory.
Table 2: Quantitative Data on the CNS-mediated Effects of CCK-33
| Parameter | Species/Model | CCK-33 Dose/Concentration | Observed Effect | Reference(s) |
| Food Intake (Meal Size) | Rat | 0.05 - 0.25 nmol/kg | Dose-dependent reduction in meal size | [9] |
| Satiety Ratio | Rat | 0.05 - 0.25 nmol/kg | Dose-dependent increase in satiety ratio | [9] |
| Food Intake Inhibition (ID50) | Rat | Not significantly different from CCK-8 | Potent inhibition of food intake | [10] |
Receptor Binding Affinity
The biological actions of CCK-33 are initiated by its binding to CCK1 and CCK2 receptors. The affinity of CCK-33 for these receptors is a critical determinant of its potency.
Table 3: Receptor Binding Affinities of CCK Peptides
| Receptor Subtype | Ligand | Species/Tissue | Binding Affinity (Ki/IC50) | Reference(s) |
| CCK1 Receptor | CCK-33 | Rat Pancreatic Acini | Equal potency to CCK-8 | [11] |
| CCK-58 | ~0.6-1 nM (Ki) | [12] | ||
| CCK2 Receptor | CCK-33 | Mouse Cerebral Cortex | Nanomolar affinity | [3] |
| CCK-8 | ~0.3-1 nM (Ki) | [12] | ||
| Gastrin | ~0.3-1 nM (Ki) | [12] | ||
| L-365,260 (R enantiomer) | Human (recombinant) | 0.25 - 3.3 nM (IC50) | [13] |
Note: Specific Ki or IC50 values for CCK-33 are not always explicitly reported in the literature, with potency often compared to the well-characterized octapeptide fragment, CCK-8.
Signaling Pathways
Upon binding of CCK-33 to its receptors, a cascade of intracellular signaling events is initiated. The CCK1 receptor, primarily responsible for the gastrointestinal effects of CCK, couples to the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates many of the downstream physiological effects of CCK-33, such as smooth muscle contraction and enzyme secretion.[14][15]
Experimental Protocols
Radioligand Binding Assay for CCK Receptors
This protocol describes a competitive binding assay to determine the affinity of CCK-33 for its receptors.
a. Materials:
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Membrane preparation from cells expressing CCK1R or CCK2R (e.g., rat pancreatic acini)
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Radiolabeled CCK ligand (e.g., [¹²⁵I]Bolton-Hunter labeled CCK-8 or CCK-33)
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Unlabeled CCK-33 (for competition)
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
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Wash buffer (e.g., ice-cold binding buffer)
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Glass fiber filters
-
Scintillation counter and fluid
b. Procedure:
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Incubate a fixed concentration of the radiolabeled CCK ligand with the membrane preparation in the presence of increasing concentrations of unlabeled CCK-33.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
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Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Determine non-specific binding in the presence of a high concentration of unlabeled CCK.
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Calculate specific binding by subtracting non-specific from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled CCK-33 concentration to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Smooth Muscle Contraction Assay
This protocol outlines a method to measure the contractile effect of CCK-33 on isolated smooth muscle strips.
a. Materials:
-
Isolated smooth muscle strips (e.g., from gallbladder or antrum)
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Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂/5% CO₂
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Isotonic force transducer
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Data acquisition system
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CCK-33 solutions of varying concentrations
b. Procedure:
-
Mount the smooth muscle strip in the organ bath under a slight resting tension.
-
Allow the tissue to equilibrate for a period (e.g., 60 minutes), with periodic washing.
-
Record baseline contractile activity.
-
Add CCK-33 to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.
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Record the contractile response (increase in force) after each addition of CCK-33.
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After the highest concentration, wash the tissue to return to baseline.
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Analyze the data to generate a dose-response curve and determine the EC50 of CCK-33.
In Vivo Satiety Study in Rodents
This protocol details an experiment to assess the satiating effect of CCK-33 in rats.[9][16]
a. Materials:
-
Male Sprague-Dawley rats, individually housed
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Automated feeding monitoring system
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Liquid or standard chow diet
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CCK-33 solutions for intraperitoneal (IP) injection
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Vehicle control (e.g., saline)
b. Procedure:
-
Habituate the rats to the housing, feeding system, and injection procedure.
-
Establish a baseline food intake pattern for each animal.
-
On the test day, following a period of food deprivation, administer a specific dose of CCK-33 or vehicle via IP injection.
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Immediately provide access to the diet and record food intake continuously.
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Analyze the data to determine the effect of CCK-33 on meal size, meal duration, and the inter-meal interval compared to the vehicle control.
-
Repeat the experiment with different doses of CCK-33 to establish a dose-response relationship.
Conclusion
Cholecystokinin-33 is a multifaceted peptide with indispensable roles in digestive physiology and central nervous system function. A thorough understanding of its mechanisms of action, supported by robust quantitative data and well-defined experimental protocols, is paramount for the continued exploration of its therapeutic potential. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing the foundational knowledge and methodological details necessary to advance our understanding of CCK-33 and its role in health and disease. The continued investigation into the nuanced functions of CCK-33 holds promise for the development of novel therapeutics for a range of disorders, from obesity and digestive diseases to neurological and psychiatric conditions.
References
- 1. Release of cholecystokinin in man: correlation of blood levels with gallbladder contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and binding affinities of analogues of cholecystokinin-(30-33) as probes for central nervous system cholecystokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of aging on gallbladder contraction and release of cholecystokinin-33 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCK regulates pancreatic enzyme secretion via short duodenal-pancreatic reflexes in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrical and mechanical effects of molecular variants of CCK on antral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Quantitative cholescintigraphy: selection of random dose for CCK-33 and reproducibility of abnormal results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholecystokinin-33, but not cholecystokinin-8 shows gastrointestinal site specificity in regulating feeding behaviors in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the satiating potencies of cholecystokinin-33 and cholecystokinin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor binding of cholecystokinin analogues in isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Signal transduction pathways mediating CCK-induced gallbladder muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cholecystokinin-8 increases the satiety ratio in diabetic rats more than cholecystokinin-33 - PubMed [pubmed.ncbi.nlm.nih.gov]
